molecular formula C19H19N3OS B285549 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide

Cat. No.: B285549
M. Wt: 337.4 g/mol
InChI Key: GPEUUIIUMXTZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide, also known as DMSNP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSNP is a propanamide derivative that has been synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-thiouracil with 1-bromo-3-chloropropane and subsequent reaction with 1-naphthylamine.

Mechanism of Action

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. This compound also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and oxidative stress in various tissues and organs, including the lungs, liver, and brain. This compound has also been shown to have anti-tumor effects in vitro and in vivo, suggesting its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several areas of research that could be explored in relation to 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide. One potential direction is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic for other inflammatory conditions, such as inflammatory bowel disease. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide involves several steps, starting with the reaction of 4,6-dimethyl-2-thiouracil with 1-bromo-3-chloropropane to form 4,6-dimethyl-2-(3-chloropropyl)thiouracil. This intermediate is then reacted with 1-naphthylamine in the presence of a base to form this compound.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C19H19N3OS/c1-13-12-14(2)21-19(20-13)24-11-10-18(23)22-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12H,10-11H2,1-2H3,(H,22,23)

InChI Key

GPEUUIIUMXTZHT-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.